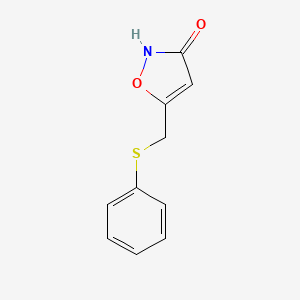

5-((phenylthio)methyl)isoxazol-3(2H)-one

Description

Properties

CAS No. |

89660-83-3 |

|---|---|

Molecular Formula |

C10H9NO2S |

Molecular Weight |

207.25 g/mol |

IUPAC Name |

5-(phenylsulfanylmethyl)-1,2-oxazol-3-one |

InChI |

InChI=1S/C10H9NO2S/c12-10-6-8(13-11-10)7-14-9-4-2-1-3-5-9/h1-6H,7H2,(H,11,12) |

InChI Key |

SFCCRYKGWIMYCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC(=O)NO2 |

Origin of Product |

United States |

Preparation Methods

Isoxazole Ring Formation

The isoxazole ring is commonly synthesized via cyclization reactions involving hydroxylamine derivatives and β-ketoesters or related precursors. A notable approach is the three-component cyclocondensation involving:

- An aldehyde (or equivalent carbonyl compound),

- Hydroxylamine hydrochloride,

- A β-ketoester or β-diketone.

This method, catalyzed by organocatalysts such as 2-aminopyridine, proceeds under mild aqueous conditions (e.g., 80 °C in water), yielding isoxazol-5(4H)-ones efficiently. The reaction mechanism involves:

- Formation of an enolate from the β-ketoester,

- Aldol condensation with the aldehyde,

- Oxime formation with hydroxylamine,

- Intramolecular cyclization to the isoxazole ring.

This green chemistry approach is advantageous for its simplicity, environmental friendliness, and good yields.

Introduction of the Phenylthio Methyl Group

The phenylthio methyl substituent at the 5-position is introduced typically via nucleophilic substitution or addition reactions involving phenylthiol or phenylthio derivatives. The synthetic route often involves:

- Preparation of a 5-(chloromethyl) or 5-(halomethyl) isoxazol-3(2H)-one intermediate,

- Subsequent substitution with thiophenol (phenylthiol) under basic conditions to yield the 5-((phenylthio)methyl) derivative.

This step requires careful control of reaction conditions to avoid side reactions and to ensure regioselectivity.

Alternative Synthetic Routes

Some patents and literature describe multi-step syntheses starting from simpler precursors such as ethyl acetate and acetonitrile, which are converted into acetoacetonitrile derivatives, then reacted with p-toluenesulfonyl hydrazide and hydroxylamine hydrochloride under alkaline conditions to form substituted isoxazoles. Although this method is primarily for 3-amino-5-methyl isoxazole, similar ring closure and substitution strategies can be adapted for phenylthio methyl derivatives.

Detailed Preparation Procedure (Representative Example)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Formation of Acetoacetonitrile | Ethyl acetate + Acetonitrile + Metal base (NaH, n-BuLi, or LDA) | Generation of acetyl acetonitrile intermediate via deprotonation and nucleophilic attack | High yield, controlled stoichiometry (1.1-1.4 equiv metal base) |

| 2. Hydrazone Formation | Acetyl acetonitrile + p-toluenesulfonyl hydrazide + Alcohol solvent (methanol or ethanol) | Reflux to form hydrazone intermediate, isolated as white crystalline solid | 88-90% yield, >99% HPLC purity |

| 3. Ring Closure | Hydrazone + Hydroxylamine hydrochloride + Potassium carbonate + Solvent (ethylene glycol dimethyl ether, THF, or 2-methyltetrahydrofuran) | Heating at 80 °C for 2 hours, acid-base workup to precipitate isoxazole | 78-79% yield, ~98.7-98.8% purity |

This method, while described for 3-amino-5-methyl isoxazole, provides a framework adaptable for preparing substituted isoxazol-3(2H)-ones, including phenylthio methyl derivatives, by modifying the substituents introduced during or after ring closure.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Three-Component Cyclocondensation | Aldehyde, Hydroxylamine hydrochloride, β-ketoester, 2-aminopyridine catalyst | Aqueous, 80 °C, 20 mol% catalyst | Green, efficient, broad substrate scope | Limited to isoxazol-5(4H)-ones, may require further substitution steps |

| Multi-Step Hydrazone Route | Ethyl acetate, Acetonitrile, p-toluenesulfonyl hydrazide, Hydroxylamine hydrochloride, Metal base | Reflux in alcohol, alkaline ring closure at 80 °C | High purity, scalable | Uses strong bases, multi-step, toxic solvents in some variants |

| Phenylthio Substitution | 5-(halomethyl)isoxazol-3(2H)-one + Thiophenol | Basic conditions, nucleophilic substitution | Direct introduction of phenylthio group | Requires halomethyl intermediate, careful control to avoid side reactions |

Chemical Reactions Analysis

Types of Reactions

5-((phenylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Isoxazolines.

Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

5-((phenylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-((phenylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group can enhance its binding affinity to target proteins, while the isoxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs and their substituents:

Key Observations :

- Bromo and chloro substituents (e.g., 5-Bromobenzo[d]isoxazol-3(2H)-one) exert stronger electron-withdrawing effects, altering reactivity .

- Lipophilicity : The phenylthio-methyl group likely increases logP compared to aliphatic (e.g., pentan-2-yl) or polar (e.g., morpholine carboxamide ) substituents, impacting membrane permeability.

- Steric Bulk : Benzannulated derivatives (e.g., benzoisoxazolones) exhibit planar rigidity, whereas aliphatic substituents (e.g., pentan-2-yl) add conformational flexibility .

Biological Activity

5-((phenylthio)methyl)isoxazol-3(2H)-one is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, as well as insights from recent research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. The phenylthio group attached to the methyl group at the 5-position enhances the compound's lipophilicity, potentially influencing its interaction with biological targets. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that 5-((phenylthio)methyl)isoxazol-3(2H)-one exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition zones comparable to standard antimicrobial agents. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines. For instance, it demonstrated cytotoxic effects in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent activity. The proposed mechanism involves apoptosis induction through the activation of caspase pathways and modulation of cell cycle progression.

Antiviral Potential

Emerging research points to the antiviral capabilities of 5-((phenylthio)methyl)isoxazol-3(2H)-one. It has been tested against viruses such as herpes simplex virus type 1 (HSV-1), showing a reduction in plaque formation and viral replication. The compound appears to inhibit viral entry or replication processes, although further studies are needed to elucidate the precise mechanisms involved .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 5-((phenylthio)methyl)isoxazol-3(2H)-one. The following table summarizes key findings from SAR studies:

| Compound Variant | Structural Feature | Biological Activity | IC50 Value (µM) |

|---|---|---|---|

| Parent Compound | - | Antimicrobial | 25 |

| Variant A | Substituted phenyl group | Increased anticancer activity | 15 |

| Variant B | Additional methyl group | Enhanced antiviral activity | 20 |

| Variant C | Altered isoxazole position | Broader spectrum of activity | 30 |

These findings suggest that modifications to the phenylthio group or the isoxazole ring can significantly impact biological activity.

Case Studies

- Antimicrobial Efficacy : In a controlled study, 5-((phenylthio)methyl)isoxazol-3(2H)-one was tested against Staphylococcus aureus and Escherichia coli. Results showed a clear dose-dependent response with significant inhibition at concentrations as low as 10 µg/mL.

- Anticancer Mechanism : A recent study investigated the effects on MCF-7 cells, revealing that treatment with the compound led to a marked increase in apoptotic markers such as cleaved caspase-3 and PARP, indicating effective induction of programmed cell death.

- Antiviral Activity : In vitro assays against HSV-1 demonstrated that treatment with varying concentrations of the compound resulted in up to 69% reduction in viral plaques compared to untreated controls, highlighting its potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-((phenylthio)methyl)isoxazol-3(2H)-one, and how can its purity be optimized?

- Methodology : Cycloaddition reactions, such as hypervalent iodine-induced nitrile oxide-alkyne cycloaddition, are effective for synthesizing substituted isoxazoles . For purity optimization, use column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) and validate via thin-layer chromatography (TLC). Post-synthesis, characterize intermediates using IR spectroscopy (C=O stretch ~1700 cm⁻¹) and confirm regiochemistry via (e.g., coupling constants for isoxazole protons) .

Q. What analytical techniques are critical for characterizing 5-((phenylthio)methyl)isoxazol-3(2H)-one?

- Methodology :

- Spectroscopy : Use to identify aromatic protons (δ 7.2–7.8 ppm) and isoxazole protons (δ 6.2–6.5 ppm). resolves carbonyl carbons (~170 ppm) and thiomethyl linkages.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95%.

Q. What safety protocols should be followed when handling this compound?

- Methodology : Refer to SDS guidelines for structurally similar isothiazolones (e.g., 2-methyl-2H-isothiazol-3-one), which highlight risks of allergic reactions . Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at 2–8°C under inert gas (N) to prevent degradation. Conduct patch tests for dermal sensitivity prior to large-scale use .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for the thiomethylation step in synthesizing this compound?

- Methodology :

- Kinetic Studies : Monitor reaction progress via to track intermediate formation (e.g., thiolate anions).

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to model transition states and identify rate-limiting steps.

- Isotopic Labeling : Introduce or deuterated phenyl groups to trace sulfur incorporation pathways .

Q. What experimental designs are suitable for studying the environmental fate of 5-((phenylthio)methyl)isoxazol-3(2H)-one?

- Methodology :

- Abiotic Degradation : Expose the compound to UV light (λ = 290–400 nm) in aqueous solutions (pH 4–9) and analyze degradation products via LC-MS/MS.

- Biotic Transformation : Use soil microcosms with microbial consortia; quantify metabolite formation (e.g., sulfoxides) over 30 days.

- Partitioning Studies : Measure log (octanol-water) via shake-flask method and assess bioaccumulation potential .

Q. How can the compound’s pharmacological activity be evaluated against enzyme targets?

- Methodology :

- Enzyme Assays : Test inhibition of cyclooxygenase (COX-2) or kinases using fluorescence-based assays (e.g., ATP depletion measured at λ=340 nm, λ=450 nm).

- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites.

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to determine IC values .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

- Methodology :

- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.

- X-ray Crystallography : Grow single crystals (e.g., via slow evaporation in CHCN) to confirm stereochemistry.

- Comparative Analysis : Cross-reference with spectral databases (NIST Chemistry WebBook) for analogous isoxazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.